molecular formula C6H6INO2 B2367112 6-Iodo-2-methoxypyridin-3-ol CAS No. 1310949-56-4

6-Iodo-2-methoxypyridin-3-ol

Cat. No. B2367112
CAS RN: 1310949-56-4
M. Wt: 251.023
InChI Key: HVYFVNKVXHAEKF-UHFFFAOYSA-N
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Description

6-Iodo-2-methoxypyridin-3-ol is a chemical compound with the CAS Number: 1310949-56-4 . It has a molecular weight of 251.02 and its IUPAC name is 6-iodo-2-methoxypyridin-3-ol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 6-Iodo-2-methoxypyridin-3-ol is 1S/C6H6INO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Iodo-2-methoxypyridin-3-ol is a solid compound . It has a molecular weight of 251.02 . The IUPAC name for this compound is 6-iodo-2-methoxypyridin-3-ol .

Scientific Research Applications

Antagonist for Osteoporosis Treatment

6-Iodo-2-methoxypyridin-3-ol derivatives have been studied for their role as potent antagonists of the alpha(v)beta(3) receptor. These compounds demonstrate significant efficacy in in vivo models of bone turnover and are being developed for the treatment and prevention of osteoporosis (Hutchinson et al., 2003).

Synthesis of Furan-fused Heterocycles

Research has demonstrated the use of 6-Iodo-2-methoxypyridin-3-ol derivatives in the synthesis of furan-fused heterocycles. These derivatives serve as precursors in a series of chemical reactions, highlighting their utility in organic synthesis and the development of new compounds (Conreaux et al., 2008).

Modification for Safety in Oncology

Modifications of 6-Iodo-2-methoxypyridin-3-ol compounds have been explored to reduce their mutagenic potential and drug-drug interaction risks in oncology. These modifications aim to mitigate safety liabilities while maintaining the compounds' effectiveness as kinase inhibitors (Palmer et al., 2012).

Cytotoxic Activity in Cancer Research

A series of derivatives of 6-Iodo-2-methoxypyridin-3-ol have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some compounds have shown promising antiproliferative effects, making them potential candidates for further investigation in cancer therapy (Al‐Refai et al., 2019).

Deprotonative Metalation Studies

The deprotonation of 2-methoxypyridine, a closely related compound, has been investigated using mixed lithium–iron combinations. These studies contribute to the understanding of metalation processes in organic chemistry, which can be applied to various research areas including pharmaceuticals (Nagaradja et al., 2012).

Amination of Methoxypyridines

Recent research has developed a new protocol for the nucleophilic amination of methoxypyridines, including derivatives of 6-Iodo-2-methoxypyridin-3-ol. This method provides access to aminopyridines, which have medicinal interest, highlighting the compound's role in pharmaceutical synthesis (Pang et al., 2018).

Anti-inflammatory Applications

Studies have explored the use of 6-Iodo-2-methoxypyridin-3-ol derivatives in the treatment of inflammatory bowel diseases. These compounds have shown significant anti-inflammatory activities, suggesting their potential as therapeutic agents in treating such conditions (Chaudhary et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statement for this compound is H302, indicating that it is harmful if swallowed . It falls under the Acute Tox. 4 Oral hazard classification .

properties

IUPAC Name

6-iodo-2-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYFVNKVXHAEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-methoxypyridin-3-ol

Synthesis routes and methods

Procedure details

Triisopropylsilane (2.1 g) and trifluoroacetic acid (4.0 mL) were added to a solution of 6-iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine (1 g) in chloroform (10 mL), and the mixture was stirred at 0° C. for one hour. The solvent was evaporated from the reaction solution under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10→50:50) to give the title compound as a colorless powder (604 mg, 96%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

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